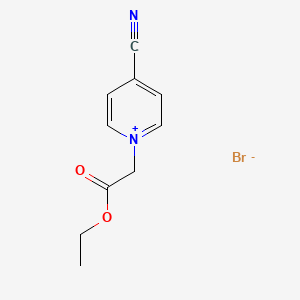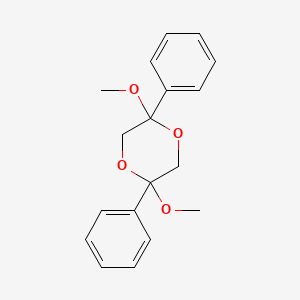
2,5-Dimethoxy-2,5-diphenyl-1,4-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethoxy-2,5-diphenyl-1,4-dioxane is an organic compound with the molecular formula C18H20O4 and a molecular weight of 300.358 g/mol . It is a unique chemical structure that features two methoxy groups and two phenyl groups attached to a 1,4-dioxane ring. This compound is often used in early discovery research due to its rare and unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-2,5-diphenyl-1,4-dioxane typically involves the reaction of 2,5-dimethoxybenzaldehyde with benzyl alcohol in the presence of an acid catalyst. The reaction proceeds through a series of steps including condensation and cyclization to form the dioxane ring .
Industrial Production Methods
the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethoxy-2,5-diphenyl-1,4-dioxane can undergo various chemical reactions including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or electrophiles like bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Applications De Recherche Scientifique
2,5-Dimethoxy-2,5-diphenyl-1,4-dioxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Industry: Utilized in the development of new materials and as a precursor for specialized chemical products.
Mécanisme D'action
The mechanism of action of 2,5-Dimethoxy-2,5-diphenyl-1,4-dioxane involves its interaction with molecular targets such as enzymes or receptors. The methoxy and phenyl groups can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and molecular targets are still under investigation, making this an area of active research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dimethoxy-1,4-dioxane
- 2,5-Diphenyl-1,4-dioxane
- 2,5-Diethyl-3,4-diphenyl-cyclopenta-2,4-dienone
- 4-(2,5-Dimethoxy-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarbonitrile
Uniqueness
2,5-Dimethoxy-2,5-diphenyl-1,4-dioxane is unique due to its specific arrangement of methoxy and phenyl groups on the dioxane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized research applications .
Propriétés
Numéro CAS |
1231-51-2 |
|---|---|
Formule moléculaire |
C18H20O4 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
2,5-dimethoxy-2,5-diphenyl-1,4-dioxane |
InChI |
InChI=1S/C18H20O4/c1-19-17(15-9-5-3-6-10-15)13-22-18(20-2,14-21-17)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
Clé InChI |
WWQNOCASWXDJGK-UHFFFAOYSA-N |
SMILES canonique |
COC1(COC(CO1)(C2=CC=CC=C2)OC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-isopropyl-N'-[4-(4-{[(isopropylamino)carbonyl]amino}benzyl)phenyl]urea](/img/structure/B15076690.png)
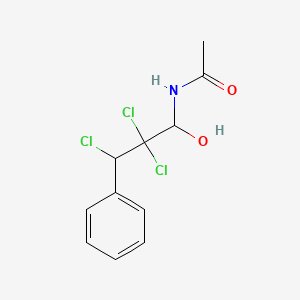
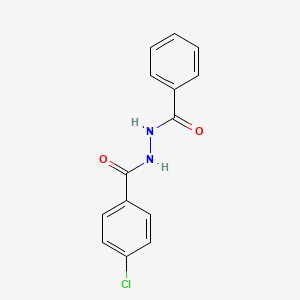
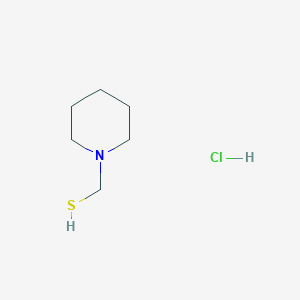
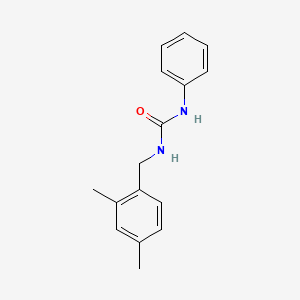
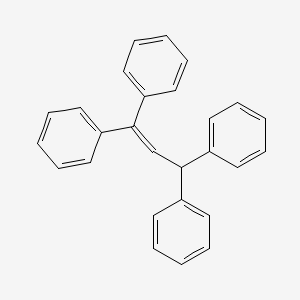
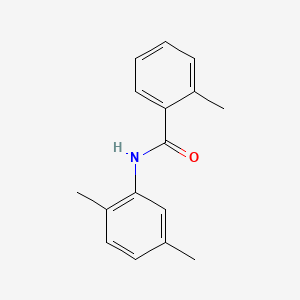
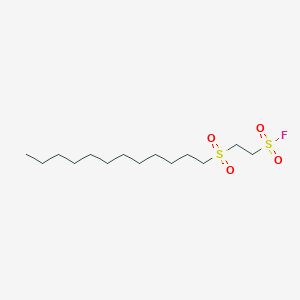
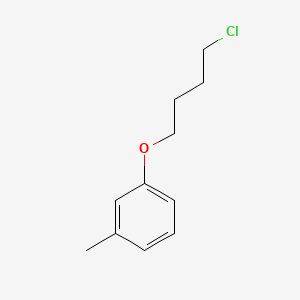
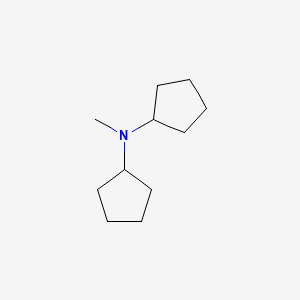
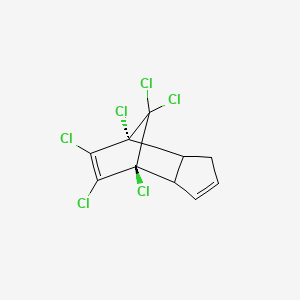
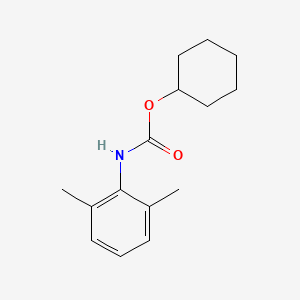
![10,11-Dimethyldibenzo[a,c]phenazine](/img/structure/B15076791.png)
